Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a hydroxyacetate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 5-chloro-2-methoxyphenol with methyl 2-bromo-2-hydroxyacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(5-chloro-2-methoxyphenyl)-2-oxoacetate.
Reduction: Formation of 2-(5-chloro-2-methoxyphenyl)-2-hydroxyethanol.
Substitution: Formation of 2-(5-substituted-2-methoxyphenyl)-2-hydroxyacetate derivatives.
Scientific Research Applications
Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The chloro and methoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The hydroxyacetate moiety may participate in hydrogen bonding and other interactions that modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate
- Methyl 2-(5-fluoro-2-methoxyphenyl)-2-hydroxyacetate
- Methyl 2-(5-iodo-2-methoxyphenyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate is unique due to the presence of the chloro group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11ClO4 |
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Molecular Weight |
230.64 g/mol |
IUPAC Name |
methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H11ClO4/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5,9,12H,1-2H3 |
InChI Key |
WNXRBCOXVBGMBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C(=O)OC)O |
Origin of Product |
United States |
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